molecular formula C9H8N4OS B14673695 S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate CAS No. 42105-51-1

S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate

Cat. No.: B14673695
CAS No.: 42105-51-1
M. Wt: 220.25 g/mol
InChI Key: RCNWLPBWBUNVCT-UHFFFAOYSA-N
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Description

S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. The use of catalysts like triethyl orthoformate and sodium azide can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials

Mechanism of Action

The mechanism of action of S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The compound’s sulfur atom can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tetrazole ring with an ethanethioate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

42105-51-1

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

S-(1-phenyltetrazol-5-yl) ethanethioate

InChI

InChI=1S/C9H8N4OS/c1-7(14)15-9-10-11-12-13(9)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

RCNWLPBWBUNVCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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